methyl 1-[4-(acetylamino)phenyl]-1H-pyrazole-3-carboxylate
Description
Properties
IUPAC Name |
methyl 1-(4-acetamidophenyl)pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-9(17)14-10-3-5-11(6-4-10)16-8-7-12(15-16)13(18)19-2/h3-8H,1-2H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIDNXGZIGPDIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C=CC(=N2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[4-(acetylamino)phenyl]-1H-pyrazole-3-carboxylate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the acetylamino group: The acetylation of the amino group on the phenyl ring can be performed using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Esterification: The carboxylic acid group at the 3-position of the pyrazole ring can be esterified using methanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Ester Hydrolysis to Carboxylic Acid
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is foundational for further derivatization.
Mechanistic Insight : Saponification in basic media proceeds via nucleophilic attack by hydroxide ions, while acidic conditions involve protonation of the ester carbonyl, enhancing electrophilicity for water attack .
Hydrazide Formation
Reaction with hydrazine replaces the ester group with a hydrazide functionality, enabling access to heterocyclic systems.
| Conditions | Reagents | Product | Yield |
|---|---|---|---|
| Hydrazinolysis | NH₂NH₂/EtOH, reflux | 1-[4-(Acetylamino)phenyl]-1H-pyrazole-3-carbohydrazide | ~90% |
Application : The hydrazide intermediate is pivotal for synthesizing pyrazolo-oxadiazoles or pyrazolo-triazoles via cyclocondensation with CS₂ or aldehydes .
Condensation with Active Methylene Compounds
The ester or carboxylic acid derivatives participate in Knoevenagel or Claisen-Schmidt condensations.
Microwave-Assisted Reactions
Microwave irradiation enhances reaction efficiency in condensations. For example, reacting the carboxylic acid with malonic acid yields α,β-unsaturated acids.
| Conditions | Reagents | Product | Yield |
|---|---|---|---|
| Microwave synthesis | Malonic acid, pyridine | 3-(4-Pyrazolyl)propenoic acid derivatives | ~88% |
Advantage : Reduced reaction time (minutes vs. hours) and improved yields compared to conventional heating .
Reduction and Functionalization
The ester group can be reduced to a hydroxymethyl intermediate, enabling further functionalization.
| Step | Reagents | Product | Yield |
|---|---|---|---|
| Reduction | NaBH₄/MeOH | 3-(Hydroxymethyl)-1-[4-(acetylamino)phenyl]-1H-pyrazole | ~65% |
| Chlorination | SOCl₂/CH₂Cl₂ | 3-(Chloromethyl)-1-[4-(acetylamino)phenyl]-1H-pyrazole | ~80% |
Utility : The chloromethyl derivative serves as a precursor for Wittig reactions or nucleophilic substitutions .
Cyclocondensation Reactions
The carboxylic acid or ester participates in cyclocondensation with β-ketoesters or aminocrotonates to form fused heterocycles.
| Conditions | Reagents | Product | Yield |
|---|---|---|---|
| Cyclocondensation | Methyl acetoacetate, BF₃·Et₂O | Pyridinylpyrazole derivatives | ~75% |
Example : Reaction with ethyl 3-aminocrotonate yields dihydropyridine hybrids, enhancing biological activity profiles .
Oxidation to Amides and Beyond
Oxidation of the carboxylic acid to acyl chlorides enables amide bond formation.
Application : Amides are key intermediates for peptidomimetics or kinase inhibitors .
Modification of the Acetylamino Group
The 4-(acetylamino)phenyl substituent can be deacetylated or further functionalized.
Note : The free amine enables Suzuki couplings or diazotization reactions for aryl functionalization .
Scientific Research Applications
Anticancer Activity
Methyl 1-[4-(acetylamino)phenyl]-1H-pyrazole-3-carboxylate exhibits promising anticancer properties. Pyrazole derivatives have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds similar to this compound have demonstrated effectiveness against breast and colon cancer cells by targeting specific signaling pathways involved in tumor growth and proliferation .
Anti-inflammatory Properties
The compound also shows potential as an anti-inflammatory agent. Research indicates that pyrazole derivatives can inhibit inflammatory mediators such as nitric oxide and prostaglandins, which are crucial in the pathogenesis of inflammatory diseases. In vitro studies have reported a reduction in cytokine production when treated with pyrazole compounds, suggesting a mechanism for their anti-inflammatory effects .
Neuroprotective Effects
Recent studies highlight the neuroprotective capabilities of pyrazole derivatives, including this compound. These compounds are being investigated for their potential in treating neurodegenerative disorders such as Alzheimer's disease. They may exert protective effects on neuronal cells by modulating oxidative stress and apoptosis pathways .
Synthesis of Novel Derivatives
This compound serves as a precursor for synthesizing a variety of novel pyrazole derivatives. Researchers employ this compound in multi-step reactions to create more complex structures with enhanced biological activities. For example, modifications at the carboxylate or acetylamino positions can lead to derivatives with improved potency against specific targets .
Catalytic Applications
In synthetic organic chemistry, pyrazoles are used as ligands in catalytic processes, enhancing reaction efficiencies and selectivities. This compound can be utilized in metal-catalyzed reactions, facilitating the formation of carbon-carbon bonds crucial for constructing complex organic molecules .
Pesticidal Properties
Recent investigations into the agricultural applications of pyrazoles indicate that compounds like this compound possess herbicidal and insecticidal properties. These compounds can disrupt biochemical pathways in pests, leading to effective pest management strategies without harming non-target organisms .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of methyl 1-[4-(acetylamino)phenyl]-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The acetylamino group may play a role in binding to active sites, while the pyrazole ring can interact with hydrophobic pockets or participate in hydrogen bonding.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with two analogs from the literature, focusing on structural features and inferred properties.
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|
| Methyl 1-[4-(acetylamino)phenyl]-1H-pyrazole-3-carboxylate (Target) | C13H13N3O3* | ~283.3* | 4-(acetylamino)phenyl, pyrazole-3-carboxylate methyl ester |
| Methyl 1-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl-1H-pyrazole-3-carboxylate | C8H11N7O2S | 269.29 | 4-amino-5-ethyl-1,2,4-triazole-3-sulfanyl, pyrazole-3-carboxylate methyl ester |
| 1-[4-(Difluoromethyl)-6-(furan-2-yl)pyrimidin-2-yl]piperidine-4-carboxylic acid | C14H14F2N2O3 | 308.27* | Difluoromethyl, furan-2-yl pyrimidine, piperidine-4-carboxylic acid |
*Molecular weight calculated based on structural formula due to absence of explicit data in evidence.
Key Observations:
Compound 1 (C8H11N7O2S) replaces the phenyl group with a triazole sulfanyl moiety, introducing sulfur and additional nitrogen atoms. This may improve metal-binding affinity or alter metabolic stability . Compound 2 (C14H14F2N2O3) features a pyrimidine-furan system and a piperidine carboxylic acid group, contributing to aromatic π-π stacking and acidic properties, respectively .
Fluorine atoms in Compound 2 could enhance electronegativity and metabolic resistance, while the furan ring may increase reactivity toward electrophiles .
Research Findings and Limitations
- Synthetic Utility: The target compound’s derivatives (e.g., thiadiazolo-pyridazinones) are synthesized via nucleophilic/electrophilic reactions, with structural confirmation relying on spectroscopic methods like NMR and mass spectrometry .
- Data Gaps : Quantitative comparisons (e.g., IC50 values, solubility, stability) between the target and analogs are absent in the provided evidence, limiting mechanistic insights.
Biological Activity
Methyl 1-[4-(acetylamino)phenyl]-1H-pyrazole-3-carboxylate, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, anti-inflammatory, and neuroprotective effects, supported by data tables and relevant case studies.
- Chemical Formula : C₁₃H₁₃N₃O₃
- Molecular Weight : 253.26 g/mol
- CAS Number : 129521037
1. Anticancer Activity
This compound exhibits significant anticancer properties. Several studies have highlighted its effectiveness against various cancer cell lines:
The compound's mechanism involves the inhibition of key enzymes such as topoisomerase II and EGFR, which are crucial for cancer cell proliferation and survival. Additionally, it has shown to induce apoptosis through caspase activation pathways, indicating a potential for therapeutic use in breast cancer treatment.
2. Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been assessed in various models. It demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory process:
| Activity | IC50 (µM) | Notes |
|---|---|---|
| COX-1 Inhibition | 0.75 | Comparable to standard anti-inflammatory drugs |
| COX-2 Inhibition | 0.93 | Suggests potential for treating inflammatory diseases |
This inhibition suggests that this compound could be useful in managing conditions characterized by chronic inflammation.
3. Neuroprotective Effects
Recent studies have indicated that pyrazole derivatives can exhibit neuroprotective effects by inhibiting metabolic enzymes associated with neurodegenerative disorders:
- Acetylcholinesterase Inhibition : IC50 = 66.37 nM
- Carbonic Anhydrase Inhibition : IC50 values ranging from 0.75 to 0.93 nM
These actions suggest that the compound may help in managing diseases like Alzheimer's by enhancing cholinergic signaling and reducing neuroinflammation .
Case Study 1: Anticancer Efficacy in MDA-MB-231 Cells
A study evaluated the effects of this compound on MDA-MB-231 breast cancer cells. The compound was found to significantly reduce cell viability at concentrations as low as 0.26 µM, primarily through the activation of apoptotic pathways involving caspases .
Case Study 2: Anti-inflammatory Response
In an experimental model of inflammation, the compound exhibited potent inhibition of COX enzymes, leading to a marked reduction in inflammatory markers in vivo. This suggests its potential application in treating inflammatory diseases such as arthritis .
Q & A
Q. What are the common synthetic routes for methyl 1-[4-(acetylamino)phenyl]-1H-pyrazole-3-carboxylate?
The synthesis typically involves multi-step protocols:
- Step 1 : Condensation of substituted anilines (e.g., 4-acetamidoaniline) with β-keto esters to form hydrazone intermediates.
- Step 2 : Cyclization using hydrazine hydrate or derivatives under reflux conditions to construct the pyrazole ring.
- Step 3 : Esterification or functional group protection to yield the final product . Reaction optimization (e.g., solvent polarity, temperature) is critical to minimize side products like regioisomers or unreacted intermediates .
Q. Which characterization techniques are most reliable for confirming the structure of this compound?
- X-ray crystallography : Resolves molecular geometry and confirms regiochemistry of substituents. SHELX software is widely used for refinement, though challenges like twinning or weak diffraction may require iterative validation .
- NMR spectroscopy : H and C NMR identify substituent positions (e.g., acetyl group at 4-phenyl, methyl ester at pyrazole-C3). H-C HMBC correlations validate connectivity .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula and detects fragmentation patterns .
Q. What safety precautions are recommended when handling this compound?
While specific toxicity data are limited, analogous pyrazole esters require:
- PPE : Gloves, lab coats, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose via licensed waste services .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., unexpected NMR peaks) be resolved during structural validation?
- 2D NMR techniques : HSQC and HMBC distinguish regioisomers by correlating protons with specific carbons (e.g., differentiating C3 vs. C5 ester positions).
- HPLC-MS : Quantifies purity and identifies co-eluting impurities.
- Computational modeling : Compare experimental C NMR shifts with DFT-calculated values to validate assignments .
Q. What strategies improve reaction yield and scalability in the synthesis of this compound?
- Catalysis : Transition metals (e.g., Pd/C) or organocatalysts enhance cyclization efficiency.
- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions in large-scale syntheses.
- DoE (Design of Experiments) : Statistical optimization of variables (e.g., temperature, stoichiometry) identifies robust conditions .
Q. How can crystallographic refinement challenges (e.g., twinning, disorder) be addressed?
- SHELXL refinement : Use TWIN/BASF commands to model twinned crystals.
- Disorder modeling : Split occupancy for overlapping atoms and apply restraints to thermal parameters.
- Validation tools : CheckR and ADDSYM ensure space group correctness .
Q. What mechanistic insights exist for the cyclization step in pyrazole formation?
- Hydrazine nucleophilicity : Hydrazine attacks β-keto ester carbonyls, followed by proton transfer and ring closure.
- Kinetic vs. thermodynamic control : Polar solvents (e.g., DMF) favor the 1,3-dipolar cycloaddition pathway, while nonpolar solvents may stabilize intermediates.
- Isotopic labeling : N-tracing studies confirm nitrogen incorporation into the pyrazole ring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
